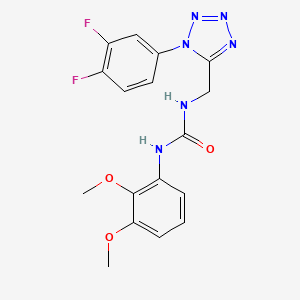

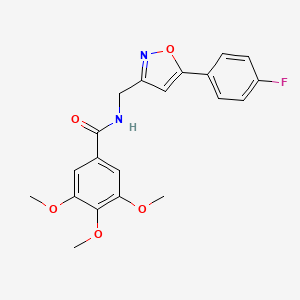

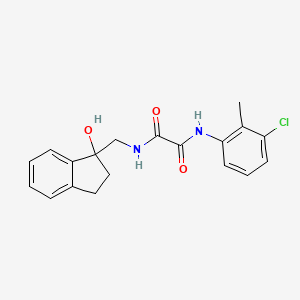

![molecular formula C32H27N5O5 B2394179 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide CAS No. 1796920-60-9](/img/structure/B2394179.png)

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide is a useful research compound. Its molecular formula is C32H27N5O5 and its molecular weight is 561.598. The purity is usually 95%.

BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical (NLO) Materials

Theoretical studies have investigated the role of single-alkali metals with diaza[2.2.2] cryptand (M@crypt, where M = Li, Na, and K) in promoting NLO properties of organic electrides . These electrides carry excess electrons and exhibit remarkable hyperpolarizability (βo) values. The presence of loosely bound excess electrons contributes to their enhanced NLO behavior. The K@crypt complex, in particular, displays a high hyper Rayleigh scattering hyperpolarizability (βHRS). These findings suggest that the studied electride could be a promising candidate for NLO materials.

Inkless Rewritable Paper

A multifunctional tetraphenylethene-based Schiff base (TPESB) combines aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) mechanisms . TPESB undergoes dramatic absorption and fluorescence dual-mode color changes induced by water and zinc ions. By using TPESB as an imaging layer and water as an ink, researchers have developed eco-friendly inkless rewritable paper. This innovative material has potential applications in anti-counterfeiting and information security.

Optoelectronic Applications

Theoretical investigations have explored the optoelectronic and NLO properties of M@crypt complexes using density functional theory . These complexes, containing single-alkali metals, exhibit excess electrons and mimic molecular electrides. Understanding their stabilities and interactions provides insights into their potential use in optoelectronic devices.

Excited State Parameters

The TD-DFT method has been employed to study the excited state parameters and absorbance properties of M@crypt complexes . These calculations shed light on their electronic transitions and optical behavior, which are crucial for designing optoelectronic materials.

Further Development of Molecular Electrides

The investigation of M@crypt complexes highlights the roles of weak van der Waals interactions between metal and complexant . These findings contribute to the development of molecular electrides for optoelectronic applications.

properties

IUPAC Name |

1-(4-methyl-2-nitrophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27N5O5/c1-20-16-17-25(27(18-20)37(41)42)33-32(40)35-30-31(39)36(19-28(38)23-13-7-6-10-21(23)2)26-15-9-8-14-24(26)29(34-30)22-11-4-3-5-12-22/h3-18,30H,19H2,1-2H3,(H2,33,35,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKILNNXQMIYPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

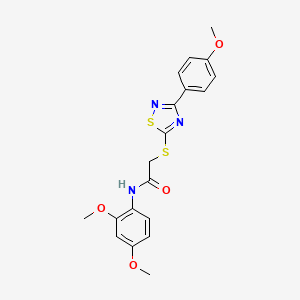

![1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2394102.png)

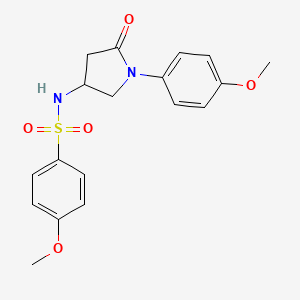

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394105.png)

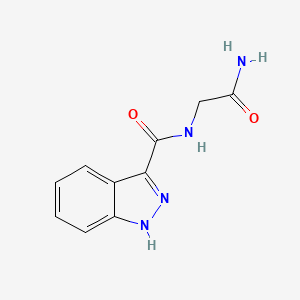

![6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2394106.png)

![N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2394111.png)

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2394118.png)